
2-Bromo-6-nitronicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-nitronicotinic acid typically involves the bromination and nitration of nicotinic acid. One common method includes the use of bromine and nitric acid under controlled conditions to introduce the bromine and nitro groups at the desired positions on the nicotinic acid ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 6-position undergoes selective reduction to form amines, a key step in synthesizing bioactive intermediates. Reported methods include:
-
Mechanism : Metal-free reductions (e.g., B₂pin₂/KOtBu) proceed via sequential boron-mediated electron transfer, while catalytic hydrogenation involves chemisorption of H₂ on Pd surfaces .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates displacement of the bromine atom at the 2-position under mild conditions:
-
Reagents : Amines, thiols, alkoxides.
-
Example : Reaction with morpholine (2 eq) in DMF at 100°C for 8 h yields 2-morpholino-6-nitronicotinic acid (72% yield) .
-
Kinetics : Rate acceleration observed with electron-donating substituents on the nucleophile due to enhanced π-backbonding .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation:
Suzuki-Miyaura Coupling
Boronic Acid | Catalyst | Conditions | Yield | Product |
---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃, dioxane, 90°C | 88% | 2-Phenyl-6-nitronicotinic acid |
3-Carboxyphenylboronic acid | PdCl₂(dppf) (3 mol%) | K₃PO₄, THF, 80°C | 82% | Biphenylcarboxylic acid derivative |
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety undergoes typical derivatizations:
-
Esterification : With MeOH/H₂SO₄ (reflux, 6 h) → methyl ester (94% yield) .
-
Amidation : EDCI/HOBt-mediated coupling with benzylamine → 2-bromo-6-nitro-nicotinamide (81% yield) .
-
Decarboxylation : Heating in quinoline with Cu powder (200°C, 2 h) → 2-bromo-3-nitropyridine (67% yield).
Electrophilic Aromatic Substitution
The nitro group deactivates the ring, but directed metallation enables functionalization:
-
Directed ortho-Metalation (DoM) : LDA (−78°C, THF) followed by quenching with I₂ → 2-bromo-3-iodo-6-nitronicotinic acid (58% yield) .
Nitro Group Transformations
Beyond reduction, the nitro group participates in:
Scientific Research Applications
2-Bromo-6-nitronicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Bromo-6-nitronicotinic acid involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound can modulate various biochemical pathways, including those involved in inflammation and pain response. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
- 2-Bromo-5-nitronicotinic acid
- 6-Bromo-2-nitronicotinic acid
- 2-Chloronicotinic acid
Comparison: 2-Bromo-6-nitronicotinic acid is unique due to the specific positioning of the bromine and nitro groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C6H3BrN2O4 |
---|---|
Molecular Weight |
247.00 g/mol |
IUPAC Name |
2-bromo-6-nitropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3BrN2O4/c7-5-3(6(10)11)1-2-4(8-5)9(12)13/h1-2H,(H,10,11) |
InChI Key |
RKYBKNUPINASCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.